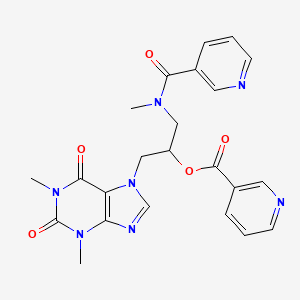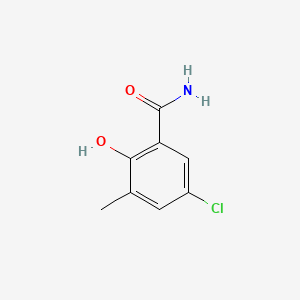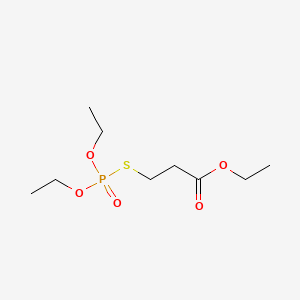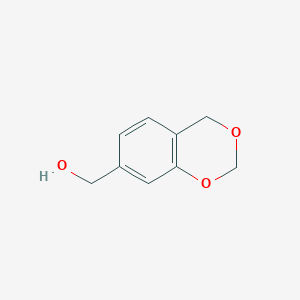
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is a chemical compound that combines the structural features of cyclohexanone and morpholine. It is often used in various chemical reactions and has applications in scientific research. The compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride typically involves the reaction of cyclohexanone with morpholine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, where the formaldehyde acts as a methylene bridge between the cyclohexanone and morpholine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can participate in substitution reactions, where other functional groups replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the morpholine moiety.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The morpholinomethyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple ketone with similar structural features but lacks the morpholinomethyl group.
Morpholine: A heterocyclic amine that forms the basis of the morpholinomethyl group.
Cyclohexanone, 2-methyl-: A similar compound with a methyl group instead of the morpholinomethyl group.
Uniqueness
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is unique due to the presence of both cyclohexanone and morpholine moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
37408-97-2 |
|---|---|
Molekularformel |
C11H20ClNO2 |
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H |
InChI-Schlüssel |
QKVBPNBPALPVHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)


